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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686 Get Quote

Technical Support Center: Fluorescent Red
Mega 480
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in effectively

utilizing Fluorescent Red Mega 480.

Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of Fluorescent Red Mega 480?

Fluorescent Red Mega 480 is characterized by a large Stokes shift, making it well-suited for

multicolor imaging.[1] While the name suggests excitation at 480 nm, its maximum excitation is

around 500-526 nm, and it can be efficiently excited by the 488 nm laser line commonly found

on argon lasers.[1] Its emission maximum is in the red spectrum, at approximately 630-640 nm.

[1][2]

Q2: What is the primary application of Fluorescent Red Mega 480?

This dye is designed for multicolor techniques where distinct spectral separation is crucial.[1][3]

[4] Its large Stokes shift allows for excitation with common blue-green light sources (like a 488

nm laser) while emitting in the far-red, minimizing spectral overlap with other fluorophores that
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emit in the green or yellow range.[1] An amine-reactive NHS-ester form has been available for

covalently labeling proteins and other biomolecules.[2]

Q3: Is Fluorescent Red Mega 480 prone to photobleaching?

Like all fluorophores, Fluorescent Red Mega 480 is susceptible to photobleaching, which is

the irreversible loss of fluorescence upon exposure to excitation light.[5] To mitigate this, it is

crucial to minimize the sample's exposure to high-intensity light and use appropriate anti-fade

mounting media.[5][6][7]

Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
A faint or absent signal can be frustrating. Below are common causes and their solutions.
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Possible Cause Recommendation

Incorrect Filter/Laser Settings

Ensure the excitation source and emission filter

are appropriate for Fluorescent Red Mega 480

(Excitation: ~500-526 nm, Emission: ~630-640

nm). Use a standard 488 nm laser line for

excitation.

Low Antibody Concentration

If using an antibody conjugate, the

concentration may be too low. Perform a titration

to determine the optimal antibody concentration

for your experiment.[8]

Photobleaching

The fluorescent signal may have been

destroyed by excessive exposure to light.[5]

Minimize light exposure by using neutral density

filters, reducing laser power, and decreasing

exposure times.[5][9] Use an anti-fade mounting

medium.[6][7]

Inefficient Labeling

If you are labeling your own protein with an

NHS-ester variant, the conjugation reaction may

have been inefficient. Ensure the pH of the

reaction buffer is optimal for amine labeling

(typically pH 8.0-9.0) and that the protein

concentration is adequate.

Sample Preparation Issues

Inadequate fixation or permeabilization can

prevent the fluorescent conjugate from reaching

its target. Optimize your fixation and

permeabilization protocol for your specific cell or

tissue type.

Problem 2: High Background Signal
Excessive background fluorescence can obscure the specific signal from your target.
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Possible Cause Recommendation

Excess Antibody Concentration

Using too much primary or secondary antibody

can lead to non-specific binding.[8][10] Reduce

the antibody concentration.

Insufficient Blocking

Non-specific sites on the sample may not be

adequately blocked.[10] Increase the blocking

time or try a different blocking agent (e.g., BSA,

normal serum).[11]

Inadequate Washing

Unbound antibodies may not have been

sufficiently washed away.[10][11] Increase the

number and duration of wash steps.

Autofluorescence

Some cells and tissues naturally fluoresce.[6]

Image an unstained control sample to assess

the level of autofluorescence. If problematic,

consider using a different fixative or a

commercial autofluorescence quenching

solution.

Contaminated Reagents

Buffers or other reagents may be contaminated

with fluorescent particles. Use fresh, filtered

buffers.

Problem 3: Spectral Bleed-through
In multicolor experiments, the emission from one fluorophore can "bleed" into the detection

channel of another.
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Possible Cause Recommendation

Overlapping Emission Spectra

The emission spectrum of another fluorophore

in your panel may overlap with that of

Fluorescent Red Mega 480.

Wide Emission Filters

The emission filters being used may be too

broad, allowing unwanted wavelengths to pass

through.

Sequential Imaging

To minimize bleed-through, acquire images for

each fluorophore sequentially rather than

simultaneously.[12][13] Excite and detect for

one fluorophore at a time.

Spectral Unmixing

For advanced correction, use spectral imaging

and linear unmixing software to computationally

separate the overlapping signals.[14] This

requires acquiring reference spectra for each

individual fluorophore.

Quantitative Data Summary
Parameter Value Reference

Excitation Maximum (λex) ~500 - 526 nm [1][2]

Emission Maximum (λem) ~630 - 640 nm [1][2]

Molecular Weight ~514.6 g/mol [1][3]

CAS Number 540528-00-5 [3][15]

Experimental Protocols
Protocol 1: General Immunofluorescence Staining

Cell Preparation: Grow cells on coverslips to the desired confluency.

Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15

minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.25%

Triton X-100 in PBS for 10 minutes.

Blocking: Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA and

22.52 mg/mL glycine in PBST) for 30 minutes.[11]

Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate

for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBST for 5 minutes each.

Secondary Antibody Incubation: Dilute the Fluorescent Red Mega 480-conjugated

secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected

from light.

Final Washes: Wash the cells three times with PBST for 5 minutes each, protected from light.

Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

[6][7]

Imaging: Image the sample using a fluorescence microscope with appropriate filters for

Fluorescent Red Mega 480.
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Caption: General immunofluorescence workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/sigma/55536
https://www.sigmaaldrich.com/JP/ja/product/sigma/55536
https://www.scbt.com/p/fluorescent-red-mega-480-540528-00-5
https://file.medchemexpress.eu/batch_PDF/HY-D1497/Fluorescent-Red-Mega-480-DataSheet-MedChemExpress.pdf
https://www.keyence.com/products/microscope/fluorescence-microscope/resources/fluorescence-microscope-resources/how-to-minimize-photobleaching-in-fluorescence-microscopy.jsp
https://www.keyence.com/products/microscope/fluorescence-microscope/resources/fluorescence-microscope-resources/how-to-minimize-photobleaching-in-fluorescence-microscopy.jsp
https://www.cellsignal.com/learn-and-support/troubleshooting/if-troubleshooting-guide
https://www.cellsignal.com/learn-and-support/troubleshooting/if-troubleshooting-guide
https://www.emsdiasum.com/docs/technical/brochures/2020/EMS_Citifluor.pdf
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://micro.magnet.fsu.edu/primer/java/fluorescence/photobleaching/
https://micro.magnet.fsu.edu/primer/java/fluorescence/photobleaching/
https://www.sinobiological.com/category/if-icc-troubleshooting-high-background
https://www.hycultbiotech.com/immuno-fluorescence/troubleshooting/
https://evidentscientific.com/en/microscope-resource/knowledge-hub/techniques/confocal/bleedthrough
https://evidentscientific.com/en/microscope-resource/tutorials/crossoversimulator
https://zeiss-campus.magnet.fsu.edu/articles/spectralimaging/considerations.html
https://zeiss-campus.magnet.fsu.edu/articles/spectralimaging/considerations.html
https://www.bocsci.com/fluorescent-red-mega-480-cas-540528-00-5-item-189550.html
https://www.benchchem.com/product/b1257686#common-mistakes-to-avoid-when-using-fluorescent-red-mega-480
https://www.benchchem.com/product/b1257686#common-mistakes-to-avoid-when-using-fluorescent-red-mega-480
https://www.benchchem.com/product/b1257686#common-mistakes-to-avoid-when-using-fluorescent-red-mega-480
https://www.benchchem.com/product/b1257686#common-mistakes-to-avoid-when-using-fluorescent-red-mega-480
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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